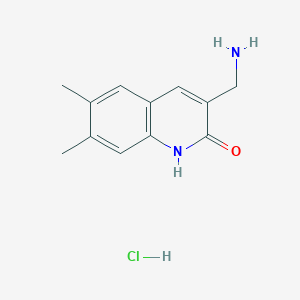

3-(アミノメチル)-6,7-ジメチル-1,2-ジヒドロキノリン-2-オン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

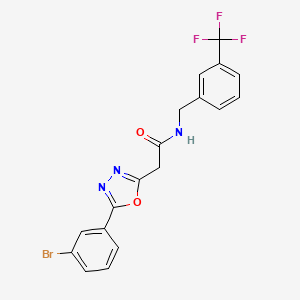

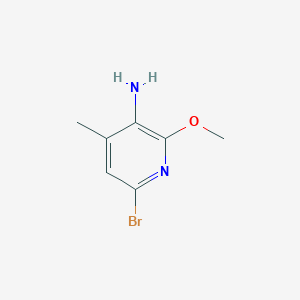

The compound “3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride” is a quinoline derivative with an aminomethyl group at the 3-position and two methyl groups at the 6 and 7 positions. Quinoline derivatives are a class of compounds that have been widely studied for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would consist of a quinoline ring system, which is a fused ring structure containing a benzene ring and a pyridine ring. The aminomethyl group would be attached to the 3-position of the quinoline, and the methyl groups would be attached to the 6 and 7 positions .Chemical Reactions Analysis

As an amine, this compound would be expected to participate in typical amine reactions, such as acid-base reactions, alkylation, and acylation . The presence of the quinoline ring might also allow for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the quinoline ring might contribute to its aromaticity and stability, while the aminomethyl group might influence its basicity and solubility .作用機序

Target of Action

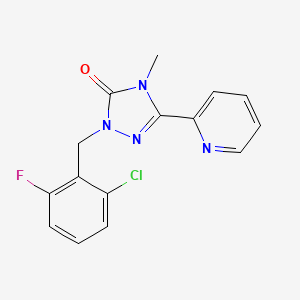

The primary target of 3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride, also known as Ganfeborole (GSK 3036656), is the leucyl-tRNA synthetase (LeuRS) of Mycobacterium tuberculosis . LeuRS is an essential enzyme for protein synthesis, responsible for charging tRNA^Leu with leucine .

Mode of Action

Ganfeborole interacts with LeuRS by applying the oxaborole tRNA trapping (OBORT) mechanism . This interaction leads to the inhibition of protein synthesis, which is crucial for the survival and replication of Mycobacterium tuberculosis .

Biochemical Pathways

The action of Ganfeborole affects the protein synthesis pathway in Mycobacterium tuberculosis. By inhibiting LeuRS, it disrupts the charging of tRNA^Leu with leucine, a critical step in protein synthesis . This disruption can lead to downstream effects such as impaired cell growth and replication, ultimately leading to the death of the bacterium .

Pharmacokinetics

As a drug candidate for tuberculosis treatment, it is expected to have good bioavailability and distribution to reach the mycobacterium tuberculosis in the human body .

Result of Action

The molecular effect of Ganfeborole’s action is the inhibition of protein synthesis in Mycobacterium tuberculosis, leading to its inability to grow and replicate . On a cellular level, this results in the death of the bacterium, thereby helping to control and potentially eliminate the tuberculosis infection .

実験室実験の利点と制限

3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride has several advantages and limitations for lab experiments. One advantage of 3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride is that it is a relatively inexpensive compound, which makes it ideal for use in experiments. Another advantage is that it is relatively stable, and can be stored for long periods of time. A limitation of 3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride is that it is not very soluble in water, which can make it difficult to dissolve in aqueous solutions.

将来の方向性

There are a variety of potential future directions for 3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride. One potential future direction is the development of new pharmaceuticals and drugs that utilize 3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride as a starting material. Another potential future direction is the investigation of the mechanism of action of 3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride, and the development of new methods to study its biochemical and physiological effects. Additionally, 3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride can be used to study the effects of various compounds on cell growth and differentiation, and to develop new methods to treat cancer and other diseases. Finally, 3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride could be used to develop new methods of drug delivery, and to develop new methods of drug targeting.

合成法

3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride can be synthesized using a variety of methods, including the Mannich reaction, the Knoevenagel condensation, and the Suzuki-Miyaura coupling. The Mannich reaction involves the condensation of an aldehyde, an amine, and a carboxylic acid in the presence of a base, such as sodium hydroxide. The Knoevenagel condensation involves the condensation of an aldehyde and a nitrile in the presence of a base, such as potassium carbonate. The Suzuki-Miyaura coupling involves the coupling of a halogenated aromatic compound with a nucleophile, such as an amine.

科学的研究の応用

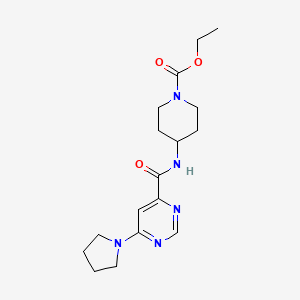

- 研究者は、AMPBH官能化ナノ粒子を標的薬物送達のために探求してきました。 これらのナノ粒子は治療薬をカプセル化し、特定の組織や細胞で選択的に放出することができます .

- 他の分子との組み合わせで、AMPBHは光音響イメージングで使用されてきました。 例えば、フェニルボロネート結合RGD-デキストラン/プルプリン18コンジュゲートは、ナノビヒクルの構造変化をin situでモニタリングできる光音響信号を示します .

薬物送達システム

光音響イメージング剤

プロテアソーム阻害剤の研究

要約すると、3-(アミノメチル)-6,7-ジメチル-1,2-ジヒドロキノリン-2-オン塩酸塩は、化合物合成からタンパク質研究まで、科学研究において多面的な役割を果たしています。 そのユニークな特性は、将来の研究のための有望な道を引き続き開いています . 詳細が必要な場合、または追加の質問がある場合は、お気軽にお問い合わせください。

Safety and Hazards

特性

IUPAC Name |

3-(aminomethyl)-6,7-dimethyl-1H-quinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c1-7-3-9-5-10(6-13)12(15)14-11(9)4-8(7)2;/h3-5H,6,13H2,1-2H3,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOZBIJXLYFCTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2390222.png)

![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390223.png)

![6-(5-Cyclohexylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2390228.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2390229.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide](/img/structure/B2390233.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N,N-diethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2390234.png)